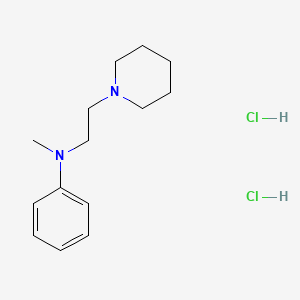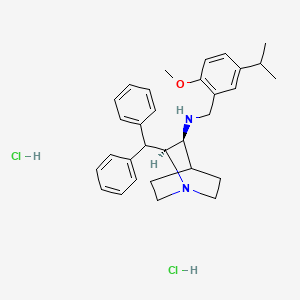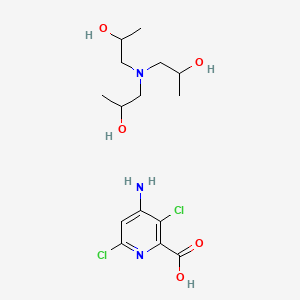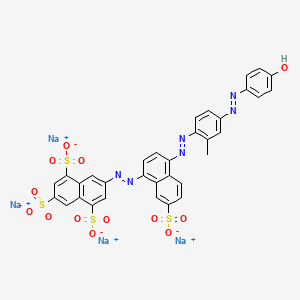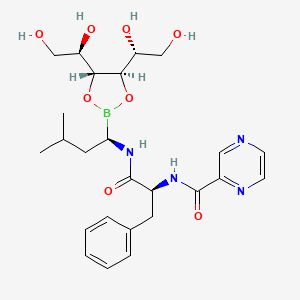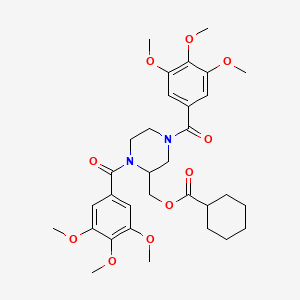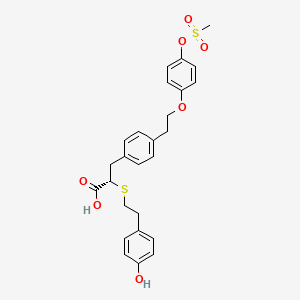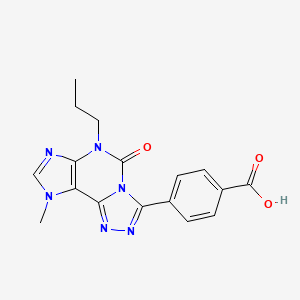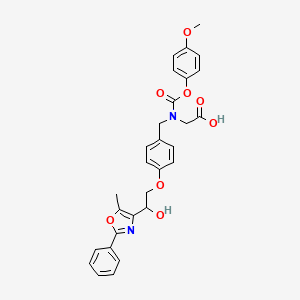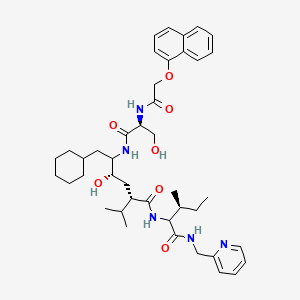
Noa-Ser-CVA-Ile-Amp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Noa-Ser-CVA-Ile-Amp involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of individual amino acid derivatives, which are then coupled using peptide synthesis techniques . Industrial production methods may involve the use of automated peptide synthesizers to ensure high yield and purity .
Analyse Chemischer Reaktionen
Noa-Ser-CVA-Ile-Amp undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This reaction often involves nucleophilic or electrophilic reagents under specific conditions.
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Noa-Ser-CVA-Ile-Amp has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying protein-ligand interactions.
Industry: It is used in the production of specialized materials and chemicals.
Wirkmechanismus
The mechanism of action of Noa-Ser-CVA-Ile-Amp involves its interaction with specific molecular targets. It binds to certain enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Noa-Ser-CVA-Ile-Amp can be compared to other similar compounds such as isoleucyl-adenylate and mupirocin. While these compounds share some structural similarities, this compound is unique in its specific functional groups and the resulting chemical properties . Similar compounds include:
- Isoleucyl-adenylate
- Mupirocin
This uniqueness makes this compound particularly valuable for certain applications where other compounds may not be as effective.
Eigenschaften
CAS-Nummer |
146363-76-0 |
|---|---|
Molekularformel |
C42H59N5O7 |
Molekulargewicht |
745.9 g/mol |
IUPAC-Name |
(2S,4S)-6-cyclohexyl-4-hydroxy-5-[[(2S)-3-hydroxy-2-[(2-naphthalen-1-yloxyacetyl)amino]propanoyl]amino]-N-[(3S)-3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-propan-2-ylhexanamide |
InChI |
InChI=1S/C42H59N5O7/c1-5-28(4)39(42(53)44-24-31-18-11-12-21-43-31)47-40(51)33(27(2)3)23-36(49)34(22-29-14-7-6-8-15-29)46-41(52)35(25-48)45-38(50)26-54-37-20-13-17-30-16-9-10-19-32(30)37/h9-13,16-21,27-29,33-36,39,48-49H,5-8,14-15,22-26H2,1-4H3,(H,44,53)(H,45,50)(H,46,52)(H,47,51)/t28-,33-,34?,35-,36-,39?/m0/s1 |
InChI-Schlüssel |
FSDJNLCRSURYBE-JKTGEDSGSA-N |
Isomerische SMILES |
CC[C@H](C)C(C(=O)NCC1=CC=CC=N1)NC(=O)[C@@H](C[C@@H](C(CC2CCCCC2)NC(=O)[C@H](CO)NC(=O)COC3=CC=CC4=CC=CC=C43)O)C(C)C |
Kanonische SMILES |
CCC(C)C(C(=O)NCC1=CC=CC=N1)NC(=O)C(CC(C(CC2CCCCC2)NC(=O)C(CO)NC(=O)COC3=CC=CC4=CC=CC=C43)O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


